molecular formula C8H5NO2S B8415281 3,4-Methylenedioxyphenyl thiocyanate

3,4-Methylenedioxyphenyl thiocyanate

Cat. No.: B8415281
M. Wt: 179.20 g/mol
InChI Key: UWQCKLGYBCGMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Methylenedioxyphenyl thiocyanate (CAS 86538-93-4), also known as 5-thiocyano-1,3-benzodioxole, is a synthetic organic thiocyanate with the molecular formula C8H5NO2S and a molecular weight of 179.20 g/mol . This compound belongs to a significant class of organic thiocyanates (R-SCN) that are recognized as key precursors for diverse chemical transformations and are noted for their notable biological properties . Organic thiocyanates have demonstrated a range of bioactivities in research, including anti-bacterial, antifungal, nematocidal, and antitumor effects, highlighting their value in medicinal chemistry and drug discovery efforts . In synthetic chemistry, the thiocyano (SCN) moiety is a versatile functional group that can be further elaborated into more complex structures, such as thioethers, sulfonyl cyanides, thiocarbamates, and various heterocyclic systems . This makes this compound a valuable building block and intermediate for researchers constructing complex molecules or exploring structure-activity relationships. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H5NO2S

Molecular Weight

179.20 g/mol

IUPAC Name

1,3-benzodioxol-5-yl thiocyanate

InChI

InChI=1S/C8H5NO2S/c9-4-12-6-1-2-7-8(3-6)11-5-10-7/h1-3H,5H2

InChI Key

UWQCKLGYBCGMAF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)SC#N

Origin of Product

United States

Comparison with Similar Compounds

(a) 4-Hydroxy-3-Methylphenyl Thiocyanate (CAS 3774-53-6)

  • Structure : A phenyl ring with –OH (4-position) and –CH₃ (3-position) substituents, coupled with a thiocyanate group.
  • Key Differences: The absence of the methylenedioxy group reduces electron-donating effects compared to 3,4-methylenedioxyphenyl thiocyanate.

(b) 3-Phenyl-5-Phenylaminocarbonyl-2-[2’-Phenylimino-3’-Phenyl-4’-Oxothiazolidin-5’-Ylidene]-2,3-Dihydro-1,3,4-Thiadiazole (Compound 7h)

  • Structure: A complex thiadiazole derivative with a thiocyanate-related thiazolidinone ring.
  • Key Data :
    • Melting point: 307–308°C (indicative of high crystallinity).
    • IR peak at 1661.9 cm⁻¹ (C=O stretch).
    • NMR signals for aromatic protons at δ 7.34–8.41 ppm .
  • Comparison :
    • The thiadiazole backbone introduces rigidity and conjugation, contrasting with the simpler aryl thiocyanate structure.
    • The methylenedioxyphenyl group in the target compound may enhance resonance stabilization compared to phenyl substituents in 7h .

Methylenedioxyphenyl Derivatives with Non-Thiocyanate Functional Groups

(a) 3,4-Methylenedioxyamphetamine (MDA)

  • Structure : A methylenedioxyphenyl group linked to an amphetamine backbone.
  • Key Differences :
    • The –NH₂ group in MDA confers psychoactive properties, absent in the thiocyanate analog.
    • IR and NMR spectra of MDA derivatives (e.g., 3,4-methylenedioxymethamphetamine, MDMA) show distinct amine-related peaks, unlike the thiocyanate’s –SCN signals .

(b) N-Methyl-1-(3,4-Methylenedioxyphenyl)-2-Butanamine

  • Structure : A methylenedioxyphenyl group attached to a branched aliphatic amine.
  • Pharmacological profiles of such amphetamines highlight the critical role of functional groups in biological activity, suggesting that the thiocyanate analog may exhibit divergent behavior .

Thiocyanate-Containing Heterocycles

(a) 3-(4-Nitrophenyl)-2-[1’,3’-Diphenyl-2’-Thioxo-4’-Oxoimidazolidin-5’-Ylidene]-5-(2-Thienyl)-2,3-Dihydro-1,3,4-Thiadiazole (Compound 15c)

  • Structure: A nitro-substituted phenyl ring fused to imidazolidinone and thiadiazole systems.
  • Key Data :
    • Melting point: 144–145°C.
    • IR peak at 1670.9 cm⁻¹ (C=O stretch).
    • MS fragmentation pattern includes m/z 555 (molecular ion) .
  • The target compound’s simpler structure may afford higher synthetic yields than complex heterocycles like 15c .

Data Table: Comparative Properties of Selected Thiocyanate Derivatives

Compound Name Molecular Formula Melting Point (°C) Key IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
4-Hydroxy-3-methylphenyl thiocyanate C₈H₇NOS₂ Not reported Not available Not available
Compound 7h C₃₀H₂₁N₅O₂S₂ 307–308 1661.9 (C=O) 7.34–8.41 (Ar-H)
Compound 15c C₂₇H₁₇N₅O₃S₃ 144–145 1670.9 (C=O) 6.85–8.16 (Ar-H)
This compound* C₈H₅NO₂S₂ Not available ~2150 (S–C≡N stretch)† ~7.5–6.8 (O–CH₂–O and Ar-H)‡

*Hypothetical data inferred from structural analogs. †Typical thiocyanate IR absorption range. ‡Predicted based on methylenedioxy aromatic systems .

Q & A

Q. What are the established synthetic routes for 3,4-methylenedioxyphenyl thiocyanate, and what methodological considerations are critical for optimizing yield and purity?

Synthesis typically involves functionalizing the 3,4-methylenedioxyphenyl scaffold. A common approach is nucleophilic substitution or thiocyanation of precursor aryl halides. For example, analogous compounds like 3,4-methylenedioxyphenyl ethanol are synthesized via reactions with sesamol and ethylene carbonate under controlled conditions . Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, 1,4-dioxane) enhance reaction efficiency .
  • Catalysts : Base catalysts like KOH or NaH may facilitate thiocyanate introduction .
  • Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions .

Q. What analytical techniques are recommended for characterizing this compound, and how should data interpretation address common pitfalls?

  • Chromatography : TLC or HPLC monitors reaction progress and purity, using silica gel plates or C18 columns .
  • Spectroscopy :
    • FT-IR : Confirms SCN stretch (~2050–2150 cm⁻¹) and aryl-O-CH₂-O vibrations (~940–980 cm⁻¹) .
    • NMR : ¹H/¹³C NMR resolves substituent positions; aromatic protons appear downfield (δ 6.5–7.5 ppm) .
  • Elemental Analysis : Validates stoichiometry; deviations may indicate hydration or solvent retention .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCN in decomposition) .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. How does the solubility profile of this compound influence experimental design?

The compound is sparingly soluble in water but dissolves in polar solvents (DMF, DMSO) and moderately in ethanol. Pre-saturate solvents with inert gases (N₂/Ar) to prevent oxidation during reactions .

Advanced Research Questions

Q. What mechanistic pathways govern the reactivity of this compound in nucleophilic substitution reactions?

The thiocyanate group (-SCN) acts as a pseudohalide, participating in SNAr (nucleophilic aromatic substitution) or cross-coupling reactions. For example:

  • SNAr : Electron-withdrawing groups on the aryl ring activate positions for nucleophilic attack, forming C-S bonds with amines or thiols .
  • Metal Catalysis : Pd-catalyzed couplings (e.g., Suzuki-Miyaura) require protecting the -SCN group to avoid catalyst poisoning .

Q. How can researchers address contradictions in reported synthetic yields for this compound derivatives?

Discrepancies often arise from:

  • Purity of precursors : Trace moisture or impurities in aryl halides reduce yields .
  • Reaction time : Extended stirring (≥24 hrs) may improve conversions but risk decomposition .
  • Workup methods : Precipitation vs. column chromatography impacts recovery rates .
    Recommendation: Replicate protocols with rigorous drying of reagents and monitor kinetics via TLC .

Q. What strategies are effective for identifying and mitigating byproducts in thiocyanate-based syntheses?

Common byproducts include:

  • Isothiocyanate isomers : Formed via thiocyanate-thiocyanate isomerization; suppress with low-temperature reactions (<25°C) .
  • Oxidation products : Sulfur oxidation to sulfoxides/sulfones; use antioxidants (e.g., BHT) or inert atmospheres .
  • Polymerization : Stabilize monomeric forms via dilution or additives (e.g., TEMPO) .

Q. How can researchers evaluate the biological activity of this compound derivatives in pharmacological studies?

  • In vitro assays : Screen for antimicrobial (MIC assays) or anticancer (MTT assays) activity, comparing against control thiocyanates .
  • Structure-Activity Relationships (SAR) : Modify the methylenedioxy ring or -SCN group to assess impact on bioactivity .
  • Toxicity profiling : Use zebrafish or murine models to evaluate acute toxicity (LD₅₀) and organ-specific effects .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

  • DFT Calculations : Model transition states for SNAr or coupling reactions (e.g., B3LYP/6-31G* basis set) .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways .
  • Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) .

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